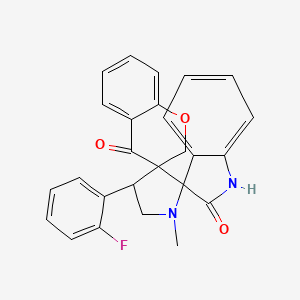

chroman-4'-one-3'-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole is a useful research compound. Its molecular formula is C26H21FN2O3 and its molecular weight is 428.463. The purity is usually 95%.

BenchChem offers high-quality chroman-4'-one-3'-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about chroman-4'-one-3'-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalytic Synthesis

A significant area of research involves the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are known for their important biological activities. Enantioselective approaches have been developed to achieve high enantiopurity and structural diversity. For instance, an asymmetric catalytic three-component 1,3-dipolar cycloaddition process allows for the creation of spirooxindole derivatives with excellent stereoselectivities, indicating their potential in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).

Heterocycle Appended Derivatives

The synthesis of spiro(oxindole-3,2’-pyrrolidine) derivatives with heterocyclic rings demonstrates a broad spectrum of biological activities. These compounds, generated through classical 1,3-dipolar cycloaddition reactions, exhibit potent anticancer activity by activating pro-apoptotic genes, highlighting their therapeutic potential (S. Vidya et al., 2019).

Spirooxindole Construction

Research also delves into the construction of spiro[pyrrolidine-3,3′-oxindoles] and their application in the synthesis of oxindole alkaloids. These compounds are key to numerous alkaloids with significant biological activity, posing interesting challenges for chemical synthesis (C. Marti & E. Carreira, 2003).

Fluorinated Derivatives

The study of fluorine-containing molecules, including chromanones and pyrrolidinyl spirooxindoles, underscores the importance of incorporating fluorine atoms into biologically active scaffolds. A highlighted synthesis approach offers [3+2] cycloadditions producing CF3-containing, chromanone-fused pyrrolidinyl spirooxindoles, providing valuable insights for medicinal chemistry (Xiong-Wei Liu et al., 2020).

Biological Evaluations

Spiro[pyrrolidin-2,3′-oxindoles] have been synthesized and evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities. This showcases the potential of these compounds in addressing various infectious diseases (S. Haddad et al., 2015).

Structural Characterizations

Detailed NMR, ESI mass spectral, and single-crystal X-ray structural characterizations of spiro[pyrrolidine-2,3′-oxindoles] provide foundational knowledge for understanding the structural basis of their biological activities (K. Laihia et al., 2006).

properties

InChI |

InChI=1S/C26H21FN2O3/c1-29-14-19(16-8-2-5-11-20(16)27)25(15-32-22-13-7-3-9-17(22)23(25)30)26(29)18-10-4-6-12-21(18)28-24(26)31/h2-13,19H,14-15H2,1H3,(H,28,31) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMUXDSTTFGLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2838441.png)

![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)

![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)

![Ethyl 5-[(3-methoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2838451.png)

![3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838453.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)